Copper(II) Bis(2-hydroxyethyl)dithiocarbamate

Übersicht

Beschreibung

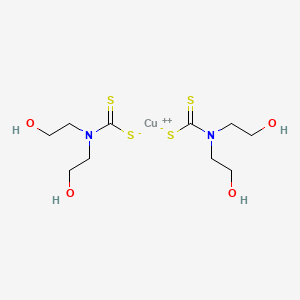

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is an organometallic compound with the molecular formula C10H20CuN2O4S4 and a molecular weight of 424.07 g/mol . It appears as a dark green to black powder or crystal and is known for its applications in various fields, including materials science, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with an aqueous solution of sodium bis(2-hydroxyethyl)dithiocarbamate under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and temperature control .

Analyse Chemischer Reaktionen

Types of Reactions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve ligands such as phosphines or other coordinating ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .

Wissenschaftliche Forschungsanwendungen

Chemistry

Cu(BHE)DTC serves as a reagent and catalyst in various chemical reactions:

- Thin Film Deposition: Utilized in the production of thin films for electronic components.

- Industrial Chemistry: Acts as a catalyst in polymerization processes and other industrial reactions .

Biochemistry

The compound exhibits significant biochemical properties:

- Enzyme Interaction: Cu(BHE)DTC binds with metal ions, influencing metalloenzyme activity. It can modulate the function of enzymes requiring copper as a cofactor .

- Cellular Effects: It activates transcription factors like Nrf2, regulating antioxidant responses in vascular endothelial cells .

Medical Applications

Research indicates potential medical uses:

- Anticancer Activity: Cu(BHE)DTC has been studied for its ability to induce apoptosis in cancer cells by interacting with cellular pathways .

- Antimicrobial Properties: Its efficacy against various pathogens has been explored, showing promise in treating infections .

Industrial Applications

The compound finds extensive use in industry:

- Manufacturing of LEDs: Integral in producing light-emitting diodes due to its semiconductor properties .

- Vulcanization Accelerators: Used in rubber production to enhance elasticity and durability .

- Froth Flotation Collectors: Employed in mineral processing to separate valuable minerals from ores .

Case Study 1: Anticancer Mechanism

A study demonstrated that Cu(BHE)DTC induces apoptosis in human cancer cell lines through the generation of reactive oxygen species (ROS). The compound's interaction with mitochondrial pathways was shown to activate caspase cascades, leading to programmed cell death.

Case Study 2: Enzyme Inhibition

Research highlighted Cu(BHE)DTC's role as an enzyme inhibitor in the context of HIV treatment. The compound was found to inhibit specific proteases crucial for viral replication, showcasing its potential as a therapeutic agent against HIV .

Comparative Analysis of Dithiocarbamate Complexes

| Property/Complex | This compound | Other Dithiocarbamate Complexes |

|---|---|---|

| Synthesis Method | Reaction with copper(II) salts | Varies by ligand type |

| Biological Activity | Anticancer, antimicrobial | Enzyme inhibitors |

| Industrial Use | LEDs, rubber vulcanization | Froth flotation |

| Stability | High stability due to chelation | Varies depending on metal center |

Wirkmechanismus

The mechanism of action of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its interaction with molecular targets and pathways. The compound’s copper center can undergo redox reactions, influencing various biological processes. It can also form complexes with other molecules, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

- Copper Diethyldithiocarbamate

- Copper(II) Dimethyldithiocarbamate

- Bis(4-dimethylaminodithiobenzil)nickel(II)

- Copper(II) Bis(trifluoromethanesulfonyl)imide

Comparison: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is unique due to its specific ligand structure, which provides distinct properties and reactivity compared to other copper dithiocarbamate complexes. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in research and industrial applications .

Biologische Aktivität

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate (Cu(II)(HEDTC)₂) is an organometallic compound with significant biological activity, particularly in the fields of cancer research and biochemistry. This article delves into its biochemical properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Overview of the Compound

- Chemical Formula : C10H20CuN2O4S4

- Molecular Weight : 424.07 g/mol

- CAS Number : 52611-57-1

Cu(II)(HEDTC)₂ is characterized by its copper center, which can engage in redox reactions that influence various biological processes. The compound has been explored for its potential as an anticancer agent due to its ability to interact with biological molecules and alter cellular processes.

Interaction with Biomolecules

Cu(II)(HEDTC)₂ exhibits a strong affinity for binding with metal ions, influencing the activity of metalloenzymes. It can interact with proteins, modifying their structure and function. Notably, it activates the transcription factor Nrf2 , which regulates antioxidant responses and phase II detoxifying enzymes in cells, thereby enhancing cellular defense mechanisms against oxidative stress .

Cellular Effects

Research indicates that Cu(II)(HEDTC)₂ impacts various cell types by modulating signaling pathways, gene expression, and metabolic processes. For instance, it has been shown to:

- Induce apoptosis through the generation of reactive oxygen species (ROS).

- Inhibit proteasome activity, leading to the accumulation of Nrf2 and activation of its target genes .

- Influence cell proliferation and migration in cancer cells.

The mechanism underlying the biological activity of Cu(II)(HEDTC)₂ involves several key processes:

- Redox Reactions : The copper center can undergo redox reactions, which are crucial for its interaction with biomolecules.

- Proteasome Inhibition : Cu(II)(HEDTC)₂ inhibits proteasome activity, leading to increased levels of regulatory proteins such as Nrf2.

- Gene Expression Modulation : By activating Nrf2, the compound upregulates genes involved in antioxidant defense and detoxification .

Anticancer Activity

Several studies have highlighted the anticancer properties of Cu(II)(HEDTC)₂:

- A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through ROS generation and proteasome inhibition .

- Another investigation found that Cu(II)(HEDTC)₂ exhibited greater potency than traditional chemotherapeutics like cisplatin in inhibiting neuroblastoma cell growth .

| Study | Findings |

|---|---|

| Hogarth & Onwudiwe (2021) | Cu(II)(HEDTC)₂ induces apoptosis via ROS formation and proteasome inhibition. |

| Zhang et al. (2008) | Demonstrated higher potency compared to cisplatin in neuroblastoma cells. |

| Daniel et al. (2005/2007) | Induced apoptosis in prostate cancer cells when combined with disulfiram-copper complexes. |

Temporal and Dosage Effects

The biological effects of Cu(II)(HEDTC)₂ are influenced by dosage and exposure duration:

- Low Doses : At lower concentrations, Cu(II)(HEDTC)₂ enhances antioxidant defenses and protects against oxidative stress.

- High Doses : Elevated concentrations lead to increased cytotoxicity and apoptosis in cancer cells .

Comparison with Similar Compounds

Cu(II)(HEDTC)₂ is compared with other dithiocarbamate complexes:

| Compound | Biological Activity |

|---|---|

| Copper Diethyldithiocarbamate | Activates Nrf2 but less potent than Cu(II)(HEDTC)₂ |

| Copper Dimethyldithiocarbamate | Similar anticancer properties but different efficacy profiles |

Eigenschaften

IUPAC Name |

copper;N,N-bis(2-hydroxyethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZKOKSQKMDNMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333432 | |

| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52611-57-1 | |

| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.